3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine
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Overview
Description
3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of cyclohexylsulfonyl and difluorophenylsulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the cyclohexylsulfonyl and difluorophenylsulfonyl groups. Common synthetic routes include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of Sulfonyl Groups: The cyclohexylsulfonyl and difluorophenylsulfonyl groups are introduced via sulfonylation reactions using suitable sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted azetidine derivatives.
Scientific Research Applications
3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylsulfonyl)-1-phenylazetidine: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
1-((2,6-Difluorophenyl)sulfonyl)azetidine: Does not have the cyclohexylsulfonyl group, leading to variations in reactivity and applications.
Uniqueness
3-(Cyclohexylsulfonyl)-1-((2,6-difluorophenyl)sulfonyl)azetidine is unique due to the presence of both cyclohexylsulfonyl and difluorophenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-1-(2,6-difluorophenyl)sulfonylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4S2/c16-13-7-4-8-14(17)15(13)24(21,22)18-9-12(10-18)23(19,20)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCVVEXSKXWXSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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